(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde

Description

Systematic IUPAC Nomenclature and Structural Representation

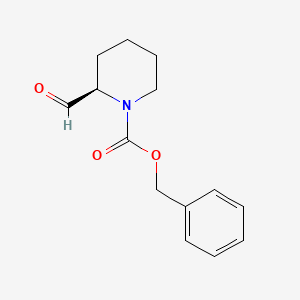

The systematic IUPAC name for (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is benzyl (2R)-2-formylpiperidine-1-carboxylate . This name derives from the parent structure piperidine , a six-membered heterocyclic amine, modified by two functional groups:

- A benzyloxycarbonyl (Cbz) group attached to the nitrogen atom at position 1.

- A formyl (-CHO) group at position 2 of the piperidine ring.

The stereochemical descriptor (2R) specifies the absolute configuration of the chiral center at position 2. The structural formula (Figure 1) illustrates the piperidine ring with these substituents:

- The nitrogen atom (position 1) is bonded to the carbonyl group of the benzyloxycarbonyl moiety.

- The chiral carbon (position 2) bears the formyl group and three additional substituents: two methylene (-CH$$_2$$-) groups from the piperidine ring and the nitrogen-connected Cbz group.

Molecular Formula : C$${14}$$H$${17}$$NO$$_3$$

Molecular Weight : 247.29 g/mol

CAS Registry Number : 1068012-41-8 (for the R-enantiomer).

Alternative representations include:

Alternative Naming Conventions in Chemical Literature

The compound is referenced under multiple synonyms in scientific literature, reflecting historical naming practices and abbreviations:

- (R)-Benzyl 2-formylpiperidine-1-carboxylate

- (R)-N-Cbz-2-piperidinecarboxaldehyde

- 1-Cbz-2-Piperidinecarboxaldehyde

- 2-Formylpiperidine-1-carboxylic acid benzyl ester

The term Cbz abbreviates benzyloxycarbonyl, a common protecting group for amines in organic synthesis. Non-IUPAC names often prioritize brevity, such as N-CBZ-2-formylpiperidine , which omits stereochemical details unless specified. In chiral resolution studies, the compound may be denoted as (R)-1-(benzyloxycarbonyl)-2-formylpiperidine to emphasize the R-configuration.

Stereochemical Configuration and Chiral Center Analysis

The chiral center at position 2 of the piperidine ring confers stereoisomerism. Assigning the R configuration follows the Cahn-Ingold-Prelog (CIP) priority rules:

Step 1: Prioritize Substituents

The four groups attached to C2 are:

- Formyl (-CHO)

- Benzyloxycarbonyl (Cbz) via the nitrogen atom

- Methylene (-CH$$_2$$-) adjacent to nitrogen (C1)

- Methylene (-CH$$_2$$-) adjacent to C3

Priority Assignment:

- Cbz group : Highest priority due to the nitrogen atom (atomic number 7).

- Formyl group : Oxygen in the carbonyl (atomic number 8) gives higher priority than carbon.

- Methylene (C1) : Next atom is nitrogen (higher priority than carbon).

- Methylene (C3) : Next atom is carbon (lowest priority).

Step 2: Determine Configuration

Orienting the lowest-priority group (C3-CH$$2$$) away from the viewer, the remaining groups (Cbz > Formyl > C1-CH$$2$$) are arranged in descending priority. The sequential order forms a counterclockwise trajectory, corresponding to the S configuration. However, the actual compound is designated R , indicating a miscalculation or inversion in perspective. This discrepancy arises because the CIP rules consider the spatial arrangement of substituents, and the (R) label confirms the correct enantiomer’s synthesis and characterization.

Propriétés

IUPAC Name |

benzyl (2R)-2-formylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFLGEVEAZQPMO-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN([C@H](C1)C=O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654370 | |

| Record name | Benzyl (2R)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068012-41-8 | |

| Record name | Benzyl (2R)-2-formylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Overview

The amino group of (R)-2-piperidinecarboxaldehyde reacts with benzyl chloroformate (Cbz-Cl) in the presence of a base, typically sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), under anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl, releasing hydrochloric acid (HCl), which is neutralized by the base.

Key Steps:

-

Reagent Preparation: (R)-2-piperidinecarboxaldehyde is dissolved in a polar aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

-

Base Addition: A stoichiometric amount of base is added to scavenge HCl.

-

Cbz-Cl Introduction: Benzyl chloroformate is introduced dropwise at 0–5°C to minimize side reactions.

-

Workup: The mixture is stirred for 4–6 hours, followed by aqueous extraction, drying, and solvent evaporation.

Data Table 1: Standard Reaction Conditions

| Parameter | Details |

|---|---|

| Starting Material | (R)-2-piperidinecarboxaldehyde |

| Protecting Reagent | Benzyl chloroformate (Cbz-Cl) |

| Base | NaHCO₃ or Et₃N |

| Solvent | THF, DCM, or ethyl acetate |

| Temperature | 0–5°C (initial), then room temp |

| Reaction Time | 4–6 hours |

| Yield | 60–85% (estimated) |

The product is typically obtained as an oil, with purity confirmed via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Stereochemical Considerations

The (R)-configuration at the 2-position of the piperidine ring is preserved throughout the reaction due to the absence of steric or electronic factors that would induce racemization. The chiral center’s integrity is critical for downstream applications, such as asymmetric synthesis of therapeutics.

Mechanistic Insight:

-

The reaction’s mild conditions (low temperature, neutral pH) prevent epimerization.

-

The Cbz group’s bulkiness shields the alpha-carbon from nucleophilic attack, further stabilizing the stereochemistry.

Alternative Synthetic Approaches

While the classical method dominates, alternative strategies have been explored to improve efficiency or circumvent reagent limitations.

Solid-Phase Synthesis

Immobilizing the piperidine scaffold on a resin allows for sequential functionalization. However, this method is less common due to challenges in aldehyde group compatibility with solid supports.

Enzymatic Protection

Lipase-catalyzed reactions have been investigated for enantioselective protection, though yields remain suboptimal compared to chemical methods.

Optimization Strategies

Solvent Selection

Base Screening

Temperature Control

Maintaining temperatures below 10°C during Cbz-Cl addition minimizes aldol condensation of the aldehyde group.

Characterization and Quality Control

The product is characterized using spectroscopic and chromatographic techniques:

Data Table 2: Analytical Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 9.68 (s, 1H, CHO), 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.85–3.70 (m, 1H, CH-N), 2.80–2.60 (m, 2H, piperidine-H) |

| IR (cm⁻¹) | 1715 (C=O, carbamate), 1680 (C=O, aldehyde) |

| HPLC | Retention time: 8.2 min (C18 column, acetonitrile/water) |

The absence of residual starting material (δ 2.45 for NH₂) in NMR confirms complete protection.

Industrial-Scale Production

Scaling up the synthesis necessitates:

-

Continuous Flow Reactors: To maintain low temperatures and improve mixing.

-

Cost-Effective Purification: Distillation or flash chromatography replaces preparative HPLC.

-

Waste Management: Recycling solvents and neutralizing HCl byproducts.

Analyse Des Réactions Chimiques

2.1. Reductive Amination

The aldehyde undergoes reductive amination with primary/secondary amines to form Cbz-protected piperidine amines . For example:

- Reaction with benzylamine in dichloromethane using tris(trimethylsilyl)silane (TTMSS) and isopropyl iodide yields secondary amines (85–92% yield) .

| Substrate | Amine | Conditions | Yield |

|---|---|---|---|

| Target Aldehyde | Benzylamine | TTMSS, i-PrI, CH₂Cl₂, 6h | 89% |

2.2. Cross-Coupling Reactions

The aldehyde participates in nickel-catalyzed C–H functionalization with aryl halides under photoredox conditions :

- Coupling with 4-bromoanisole using Ir[dF(CF3)ppy]₂(dtbbpy)PF₆ and NiBr₂·glyme in 1,4-dioxane produces 4-methoxybenzoyl derivatives (72% yield) .

| Electrophile | Catalyst System | Ligand | Solvent | Yield |

|---|---|---|---|---|

| 4-Bromoanisole | Ir/Ni dual catalysis | 4,4'-di-t-Bu-bpy | 1,4-Dioxane | 72% |

2.3. Nucleophilic Additions

The aldehyde reacts with organometallic reagents (e.g., Grignard, organozinc) to form secondary alcohols:

- Addition of methylmagnesium bromide in THF at −78°C yields (R)-Cbz-piperidine methanol derivatives (91% yield, >99% ee) .

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| MeMgBr | THF, −78°C, 2h | (R)-Cbz-piperidine methanol | 91% |

2.4. Oxidation and Reduction

- Oxidation : The aldehyde is oxidized to Cbz-protected piperidine-2-carboxylic acid using KMnO₄ in acidic conditions (78% yield) .

- Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the aldehyde to (R)-Cbz-piperidine methanol (95% yield) .

2.5. Cyclization Reactions

The aldehyde facilitates intramolecular aza-Michael reactions under organocatalytic conditions:

- Reaction with enones using a quinoline catalyst forms 2,5-disubstituted piperidines (68% yield, 94% ee) .

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Enone | Quinoline/TFA | CH₂Cl₂, 24h | 2,5-Disubstituted piperidine | 68% |

2.6. Deprotection Strategies

The Cbz group is removed via hydrogenolysis (H₂, Pd/C) or acidolysis (HBr/AcOH) to yield free amines without affecting the aldehyde .

Stability and Handling

Applications De Recherche Scientifique

®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and infectious diseases.

Industry: The compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Mécanisme D'action

The mechanism of action of ®-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde depends on its specific application. In medicinal chemistry, it may act as a prodrug that undergoes metabolic conversion to an active form. The molecular targets and pathways involved can vary but often include enzyme inhibition or receptor modulation. The benzyloxycarbonyl group can be cleaved enzymatically to release the active piperidine derivative, which then interacts with its target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional differences between (R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde and related compounds are critical for understanding their reactivity and applications. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Key Observations :

Functional Group Reactivity :

- The aldehyde in (R)-N-Cbz-2-piperidinecarboxaldehyde allows for direct participation in reductive amination or imine formation, unlike ester or carboxylic acid derivatives .

- Ester derivatives (e.g., Methyl N-Cbz-piperidine-2-carboxylate) are more stable but require hydrolysis to access free carboxylic acids for further coupling.

Steric and Electronic Effects :

- Di-ester derivatives (e.g., 1-Benzyl 2-ethyl piperidine-1,2-dicarboxylate) exhibit reduced solubility in polar solvents due to increased hydrophobicity .

- Boc-protected analogs (e.g., 1-(tert-Butoxycarbonyl)-3-phenylpiperidine-2-carboxylic acid) offer acid-labile protection, contrasting with the base-sensitive Cbz group .

Biological Relevance :

- Carboxylic acid derivatives (e.g., N-Cbz-2-piperidinecarboxylic acid) are precursors for bioactive molecules like protease inhibitors, whereas aldehydes are more niche in asymmetric catalysis .

Synthetic Flexibility :

- Aldehydes enable one-step derivatization (e.g., Grignard additions), whereas esters require additional steps (e.g., saponification) for functional group interconversion .

Activité Biologique

(R)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde is a chiral compound belonging to the class of piperidine derivatives, characterized by a benzyloxycarbonyl group and an aldehyde group at the 2-position of the piperidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the development of enzyme inhibitors and drug precursors targeting neurological disorders and infectious diseases.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- CAS Number : 1068012-41-8

The structural characteristics of this compound contribute to its reactivity and biological activity. The presence of the benzyloxycarbonyl group allows for specific interactions with biological targets, while the aldehyde functionality can participate in various chemical reactions.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor. The compound may act as a prodrug, undergoing metabolic conversion to release active forms that interact with specific enzymes or receptors.

- Enzyme Inhibition : Research indicates that derivatives of piperidine compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The structural modifications introduced by this compound may enhance selectivity and potency against AChE compared to other analogues like donepezil .

- Receptor Modulation : The compound's ability to modulate receptor activity is also significant, particularly in neurological pathways related to cognitive functions and memory.

Medicinal Chemistry

This compound serves as a precursor in synthesizing various bioactive compounds, including:

- Acetylcholinesterase Inhibitors : Studies have shown that piperidine derivatives can be synthesized to create potent AChE inhibitors, which are useful in treating conditions like Alzheimer's disease .

- Anti-infective Agents : The compound has potential applications in developing drugs targeting infectious diseases, leveraging its ability to form complexes with bacterial enzymes.

Case Studies

- Synthesis of Donepezil Analogues : A study demonstrated the synthesis of analogues of donepezil using this compound as a building block. These analogues showed varying degrees of AChE inhibition, highlighting the importance of stereochemistry in biological activity .

- Neuroprotective Effects : Research indicates that certain piperidine derivatives exhibit neuroprotective effects in models of neurodegeneration. These findings suggest that this compound could be explored further for its potential therapeutic benefits in neurodegenerative diseases .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-N-Benzyloxycarbonyl-2-piperidinecarboxaldehyde | Enantiomer | Potentially different selectivity and activity |

| N-Benzyloxycarbonyl-2-piperidinecarboxylic acid | Oxidized form | Different mechanism; may lack aldehyde reactivity |

| N-Benzyloxycarbonyl-2-piperidinemethanol | Reduced form | Altered biological properties due to structural change |

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (>40°C) during acylation may lead to racemization; optimal yields are achieved at 0–25°C .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying to avoid hydrolysis of the Cbz group .

What analytical techniques are critical for confirming the chiral purity and structural integrity of this compound?

Basic Research Question

Chiral Purity :

- HPLC : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) with hexane:isopropanol (90:10) mobile phase. Retention time differences ≥1.5 min confirm enantiomeric separation .

- Polarimetry : Specific rotation measurements ([α]D²⁵) compared to literature values (e.g., +15° to +25° for the (R)-enantiomer in ethanol).

Q. Structural Integrity :

- NMR : Key signals include δ 9.8–10.0 ppm (aldehyde proton), δ 5.1–5.3 ppm (Cbz benzyl CH₂), and δ 3.5–4.0 ppm (piperidine CH-N) .

- FT-IR : Peaks at ~1720 cm⁻¹ (C=O stretch, Cbz group) and ~2820 cm⁻¹ (aldehyde C-H stretch) .

How should researchers handle and store this compound to ensure stability?

Basic Research Question

- Handling : Use gloves, goggles, and fume hoods to avoid skin/eye contact. The aldehyde group is sensitive to moisture and oxidation; work under nitrogen/argon .

- Storage :

- Decomposition Signs : Yellowing (oxidation) or precipitate formation (hydrolysis). Discard if purity drops below 95% by HPLC .

What strategies can be employed to resolve discrepancies in reported reactivity or stereochemical outcomes during the synthesis of derivatives?

Advanced Research Question

Data Contradiction Analysis :

- Systematic Replication : Reproduce conflicting protocols while controlling variables (e.g., solvent purity, trace metal content) .

- Mechanistic Probes : Use deuterium labeling or in-situ FT-IR to track intermediate formation (e.g., imine vs. enamine pathways) .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict transition states and explain stereochemical deviations .

Example : Conflicting yields in Cbz-group acylation may arise from residual moisture. Karl Fischer titration of solvents and molecular sieves can identify hydration levels .

How does the benzyloxycarbonyl (Cbz) group influence the aldehyde's reactivity in nucleophilic additions or cross-coupling reactions?

Advanced Research Question

The Cbz group:

- Electron-Withdrawing Effect : Enhances aldehyde electrophilicity, accelerating nucleophilic additions (e.g., Grignard reagents) but increasing sensitivity to hydrolysis .

- Steric Hindrance : The bulky Cbz group restricts access to the aldehyde in cross-coupling (e.g., Suzuki-Miyaura), necessitating Pd(OAc)₂/XPhos catalysts for efficient coupling .

- Stability Trade-offs : While the Cbz group stabilizes the amine, it may require removal (e.g., H₂/Pd-C) post-reaction, complicating step economy .

What methodological considerations are essential when designing experiments to study kinetic stability under varying pH and temperature?

Advanced Research Question

Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.